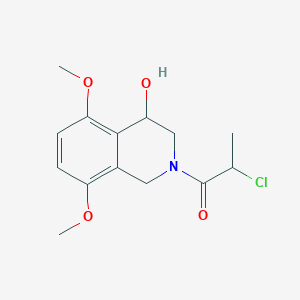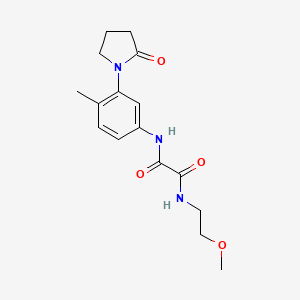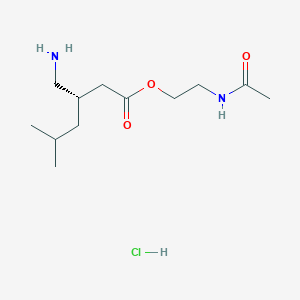
2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-acetamidoethyl” is a part of the structure of Poly[N-(2-acetamidoethyl)acrylamide] supramolecular hydrogels . These hydrogels have multiple hydrogen bonds and exhibit ideal mechanical performances, such as strong resistance to compression and stretch, high stability in acidic or high ionic strength solution, excellent waterborne adhesiveness, self-healing, and swelling behaviors .
Molecular Structure Analysis
The molecular structure of “2-acetamidoethyl” compounds can be complex due to the presence of multiple hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving “2-acetamidoethyl” compounds can be diverse, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis
“2-acetamidoethyl” compounds, such as those in supramolecular hydrogels, have been noted for their strong resistance to compression and stretch, high stability in acidic or high ionic strength solution, excellent waterborne adhesiveness, self-healing, and swelling behaviors .Scientific Research Applications
Catalysis and Asymmetric Synthesis
Compounds with complex structures, including those similar to 2-Acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, have been utilized in catalysis and asymmetric synthesis. For instance, P-chiral phosphine ligands have demonstrated their utility in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, leading to the efficient preparation of chiral pharmaceutical ingredients (T. Imamoto et al., 2012). These methodologies are crucial for developing stereochemically complex and pharmacologically relevant molecules.
Anticonvulsant Activities
Research into the structural features of acetamido derivatives, such as the study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has contributed to understanding the anticonvulsant activities of these compounds. The study by A. Camerman et al. (2005) highlights the importance of stereochemical arrangements in enhancing the anticonvulsant properties of these molecules (A. Camerman et al., 2005).
Environmental and Toxicological Studies
The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been a subject of environmental health studies. Research by S. Coleman et al. (2000) examines the metabolic pathways of these compounds, contributing to our understanding of their environmental fate and potential toxicological effects (S. Coleman et al., 2000).
Drug Design and Discovery
The green synthesis of potential analgesic and antipyretic compounds, showcasing the environmental-friendly approach in drug design and discovery, reflects the importance of acetamido derivatives in pharmaceutical research (Y. Dathu Reddy et al., 2014).
properties
IUPAC Name |
2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-9(2)6-11(8-13)7-12(16)17-5-4-14-10(3)15;/h9,11H,4-8,13H2,1-3H3,(H,14,15);1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYDOEXFADIMFZ-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCCNC(=O)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OCCNC(=O)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamidoethyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

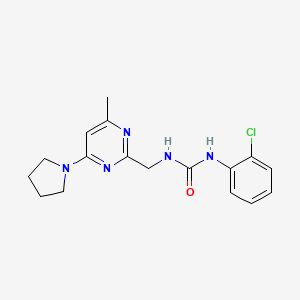
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
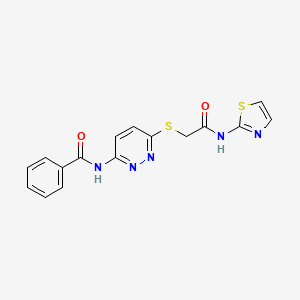


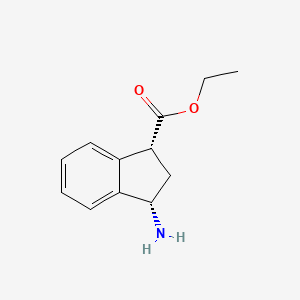
![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine](/img/structure/B2838571.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)
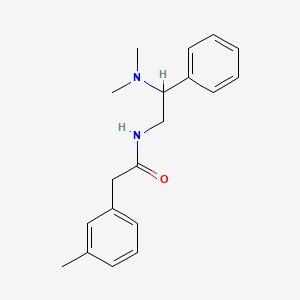
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)
